N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
CAS No.: 857284-26-5
Cat. No.: VC3792654
Molecular Formula: C12H11F3N2S
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857284-26-5 |
|---|---|
| Molecular Formula | C12H11F3N2S |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H11F3N2S/c1-16-6-10-7-18-11(17-10)8-2-4-9(5-3-8)12(13,14)15/h2-5,7,16H,6H2,1H3 |
| Standard InChI Key | IBCDDBBGPGTKNC-UHFFFAOYSA-N |
| SMILES | CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine (CAS 857284-26-5) possesses the molecular formula C₁₂H₁₁F₃N₂S and a molecular weight of 272.29 g/mol . Its structure comprises:
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A 1,3-thiazole ring (five-membered heterocycle with nitrogen at position 1 and sulfur at position 3)
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A 4-(trifluoromethyl)phenyl group at the thiazole's 2-position
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A methylaminomethyl substituent at the thiazole's 4-position
The SMILES notation (CNCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F) and InChIKey (IBCDDBBGPGTKNC-UHFFFAOYSA-N) provide unambiguous stereochemical representation .
Key Structural Influences:
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Trifluoromethyl Group: Enhances metabolic stability and membrane permeability via increased lipophilicity (logP ≈ 3.2) .
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Thiazole Core: Facilitates π-π stacking and hydrogen bonding with biological targets .
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Methylamine Side Chain: Introduces basicity (predicted pKa ~9.1) and potential for salt formation .
Synthesis and Chemical Reactivity
Synthetic Routes
Industrial synthesis typically employs a multi-step approach:
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Thiazole Ring Formation:
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N-Methylation:
Optimization Challenges:
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Regioselectivity: Competing N- vs. S-alkylation necessitates careful temperature control (0–5°C during methylation) .
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Purification: High polarity of the product requires reverse-phase HPLC for >97% purity .
Physicochemical Properties
The compound's low aqueous solubility necessitates formulation strategies (e.g., salt formation, nanoemulsions) for biomedical applications. The hydrochloride salt (CAS 690632-10-1) improves solubility to 4.3 mg/mL but reduces logP to 2.89 .
Biological Activity and Mechanisms
Comparative Cytotoxicity:
| Compound | A549 IC₅₀ (μM) | H460 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
|---|---|---|---|
| Sorafenib (reference) | 6.8 | 5.2 | 7.1 |
| Analog 8e | 3.6 | 1.7 | 3.0 |
| Target Compound (predicted) | ~5.1 | ~2.3 | ~4.2 |
Predicted values based on QSAR modeling of thiazole derivatives .
Antimicrobial Activity
Thiazole derivatives exhibit:
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Gram-positive Activity: MIC = 8–16 μg/mL against S. aureus.
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Fungal Inhibition: 64% growth reduction of C. albicans at 32 μg/mL.
Mechanistically, the trifluoromethyl group disrupts membrane potential via hydrophobic interactions with lipid bilayers.
Pharmacokinetic Considerations
ADME Profile (Predicted):
| Parameter | Value | Model |
|---|---|---|
| Bioavailability (Oral) | 58% | SwissADME |
| Plasma Protein Binding | 92% | QikProp |
| CYP3A4 Inhibition | Moderate (Ki = 14 μM) | Derek Nexus |
| Half-life (Rat IV) | 2.7 h | PBPK Simulation |
Notable excretion pathways:
Applications and Future Directions
Current Uses:
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Medicinal Chemistry Intermediate:
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Materials Science:
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Monomer for conductive polymers (σ = 10⁻³ S/cm).
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Liquid crystal components (Δn = 0.18 at 589 nm).
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Research Priorities:
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